Product packaging for Cerium;iridium(Cat. No.:CAS No. 12258-84-3)

Cerium;iridium

Cat. No.: B14718221
CAS No.: 12258-84-3
M. Wt: 524.55 g/mol
InChI Key: DWBBOEOTXMSMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Intermetallic Compound Systems

Intermetallic compounds are ordered solid-state compounds containing two or more metallic elements, with crystal structures that are distinct from those of their constituent metals. These materials often exhibit strong atomic ordering and a fixed stoichiometry, which leads to unique electronic and magnetic properties. The cerium-iridium system is a member of the broader class of rare-earth (RE)–transition metal (TM) intermetallics.

In these systems, the partially filled 4f electron shell of the rare-earth element (cerium) interacts with the d-band electrons of the transition metal (iridium). This f-d hybridization is a key factor that governs the physical properties of these materials. Depending on the strength of this interaction, a variety of ground states can emerge. For instance, some cerium-based intermetallics exhibit magnetic ordering due to the localized magnetic moments of the Ce³⁺ ions, while others display intermediate valence or heavy-fermion behavior, where the f-electrons become more itinerant and contribute to a large effective mass of the charge carriers. Heavy fermion materials are a specific type of intermetallic compound containing elements with 4f or 5f electrons in unfilled electron bands. wikipedia.org The properties of these compounds often derive from the partly filled f-orbitals of rare-earth or actinide ions, which behave like localized magnetic moments. wikipedia.org

Overview of Cerium and Iridium Chemistry in Solid State

Cerium (Ce) is the most abundant of the rare-earth elements and is characterized by a variable electronic structure. ucsd.edu It can exist in two primary oxidation states in the solid state: +3 (Ce³⁺) with a single 4f electron ([Xe] 4f¹) and +4 (Ce⁴⁺) with an empty 4f shell ([Xe]). stanfordmaterials.com This dual valency is a cornerstone of its complex behavior in intermetallic compounds. The Ce³⁺ state carries a magnetic moment, which can lead to various magnetic phenomena, including ferromagnetism and antiferromagnetism. In contrast, the Ce⁴⁺ state is non-magnetic. The ability of cerium to fluctuate between these valence states is crucial in the emergence of intermediate valence and heavy-fermion physics. materialsproject.org

Iridium (Ir) is a dense, highly corrosion-resistant transition metal belonging to the platinum group. qub.ac.uk Its electron configuration is [Xe] 4f¹⁴ 5d⁷ 6s². In the solid state, iridium typically exhibits oxidation states of +3 and +4, although other states are known. qub.ac.uk It forms a variety of intermetallic compounds with distinct crystal structures. asminternational.org Iridium's d-orbitals are spatially extended and form broad energy bands in the solid state, contributing to the metallic conductivity of its compounds. In cerium-iridium intermetallics, the iridium d-electrons hybridize with the cerium 4f-electrons, mediating the interactions that lead to the observed complex physical properties.

The Ce-Ir binary system is known to form several stable intermetallic compounds, each with a unique crystal structure. The specific stoichiometry and crystal structure of these compounds play a critical role in determining the strength of the f-d hybridization and, consequently, the ground state of the material.

CompoundCrystal SystemSpace GroupPrototype
CeIr₂CubicFd-3mCu₂Mg
CeIr₃RhombohedralR-3mPuNi₃
CeIr₅HexagonalP6/mmmCaCu₅

Significance of Cerium-Iridium Intermetallics in Contemporary Materials Science

The significance of cerium-iridium intermetallics in modern materials science lies in their potential to host and tune a range of quantum phenomena. These compounds serve as model systems for studying strongly correlated electron physics, where the interactions between electrons dominate their behavior and lead to emergent properties not seen in simple metals.

One of the most notable aspects of Ce-Ir compounds is the prevalence of heavy-fermion behavior . This phenomenon, characterized by an enormous effective mass of the charge carriers, arises from the Kondo effect, where the localized 4f magnetic moments of cerium are screened by the conduction electrons at low temperatures. wikipedia.orgucsd.edu This leads to a massive enhancement of the electronic specific heat and a quadratic temperature dependence of the electrical resistivity at low temperatures.

Furthermore, several cerium-iridium compounds exhibit superconductivity . The superconducting state in these materials is often unconventional, meaning it is not well-described by the standard Bardeen-Cooper-Schrieffer (BCS) theory. The proximity and sometimes coexistence of magnetism and superconductivity in these systems suggest that magnetic fluctuations may play a crucial role in mediating the superconducting pairing.

The catalytic properties of iridium, often enhanced by the presence of cerium, are also of significant interest. While research has heavily focused on oxides, the potential for Ce-Ir intermetallics as novel catalysts is an emerging area of investigation. The unique electronic structure arising from f-d hybridization could offer new pathways for catalytic reactions. For instance, cerium's ability to store and release oxygen makes ceria-supported iridium catalysts highly effective in various oxidation reactions. qub.ac.uk The intermetallic counterparts could provide a more robust and electronically distinct platform for such catalytic processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeIr2 B14718221 Cerium;iridium CAS No. 12258-84-3

Properties

CAS No.

12258-84-3

Molecular Formula

CeIr2

Molecular Weight

524.55 g/mol

IUPAC Name

cerium;iridium

InChI

InChI=1S/Ce.2Ir

InChI Key

DWBBOEOTXMSMNT-UHFFFAOYSA-N

Canonical SMILES

[Ce].[Ir].[Ir]

Origin of Product

United States

Synthesis Methodologies and Advanced Characterization of Cerium Iridium Intermetallics

Bulk Crystal Growth Techniques

The production of large, high-quality single crystals of cerium-iridium intermetallics is paramount for the accurate determination of their intrinsic anisotropic properties. Techniques such as arc-melting and flux growth are commonly employed to synthesize these materials.

Arc-Melting Synthesis Approaches

Arc-melting is a widely used method for the synthesis of intermetallic compounds from their constituent elements, particularly for those with high melting points. researchgate.netrutgers.edusemnan.ac.irresearchgate.net The process involves melting the raw materials using an electric arc generated between a non-consumable tungsten electrode and a water-cooled copper hearth in an inert atmosphere, typically argon. rutgers.eduresearchgate.net This method allows for rapid melting and solidification, which can be advantageous for forming both stable and metastable phases.

The high temperatures achievable with arc-melting (often exceeding 3000°C) ensure the complete melting and homogenization of refractory metals like iridium. rutgers.eduresearchgate.net To ensure stoichiometric control and homogeneity, the resulting buttons are typically flipped and re-melted multiple times. While arc-melting is effective for producing polycrystalline samples, the rapid and uncontrolled cooling rates can introduce defects and compositional inhomogeneities.

Parameter Typical Range/Value Significance
AtmosphereHigh-purity ArgonPrevents oxidation of reactive elements like Cerium.
Current50 - 150 AControls the temperature of the melt.
Melting Time30 - 120 seconds per cycleEnsures complete melting and mixing of constituents.
Re-melting Cycles3 - 5 cyclesPromotes homogeneity of the resulting intermetallic.

This table presents typical parameters for the arc-melting synthesis of intermetallic compounds.

Flux Growth Methods (e.g., Lead Flux)

The flux growth method is a solution-based technique for growing single crystals at temperatures below the melting points of the constituent elements. tdl.orgacs.orgpsu.edunih.govsigmaaldrich.comsemi.ac.cnarxiv.orgfrontiersin.orgrsc.orgyoutube.comyoutube.com This method is particularly useful for incongruently melting compounds or for avoiding the high vapor pressures of certain elements at their melting points. A molten metal, often a low-melting-point element like lead, tin, or indium, is used as a solvent (flux) to dissolve the reactants. tdl.orgnih.gov The mixture is heated to a high temperature to ensure complete dissolution and then slowly cooled, allowing for the nucleation and growth of single crystals.

For cerium-iridium systems, lead flux can be a suitable choice due to its low melting point and ability to dissolve both cerium and iridium. The choice of flux is critical and should not form stable compounds with the desired product. tdl.org After the growth process, the excess flux can be removed by various methods, such as centrifugation at high temperatures or chemical etching. tdl.org

Parameter Typical Range/Value Significance
Flux MaterialLead (Pb), Tin (Sn), Indium (In)Acts as a solvent for the growth of single crystals. tdl.orgnih.gov
Reactant to Flux Ratio1:10 to 1:50 (molar)Affects the solubility and nucleation density.
Soaking Temperature900 - 1200 °CEnsures complete dissolution of the reactants in the flux.
Cooling Rate1 - 5 °C/hourA slow cooling rate is crucial for the growth of large, high-quality crystals.

This table outlines typical parameters for the flux growth of intermetallic compounds.

Annealing Processes and Stoichiometric Control

Following initial synthesis by methods like arc-melting, a subsequent annealing step is often necessary to improve the homogeneity, reduce crystalline defects, and promote the formation of the desired equilibrium phase. lam.edu.lyscielo.brresearchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.net Annealing involves heating the as-synthesized sample to a high temperature, below its melting point, for an extended period. This process allows for atomic diffusion, which helps to relieve internal stresses and eliminate non-equilibrium phases.

The annealing temperature and duration are critical parameters that depend on the specific cerium-iridium phase diagram. asminternational.org For instance, the Ce-Ir system exhibits several intermetallic compounds, and precise temperature control during annealing is required to obtain a single-phase sample. asminternational.orgwikipedia.org Stoichiometric control begins with the precise weighing of high-purity starting elements and is maintained by minimizing material loss during synthesis, for which arc-melting in a sealed environment is advantageous.

Nanostructured and Thin Film Fabrication

The synthesis of nanostructured cerium-iridium materials, particularly oxides, has garnered significant interest due to their enhanced catalytic activity and other size-dependent properties.

Hydrothermal Synthesis Routes for Iridium-Cerium Oxides

Hydrothermal synthesis is a versatile method for producing crystalline nanoparticles of metal oxides from aqueous solutions at elevated temperatures and pressures. researchgate.netresearchgate.netresearchgate.netcyberleninka.runih.gov For iridium-cerium oxides, this technique allows for the controlled precipitation of nanoparticles with specific morphologies, such as nanorods and nanocubes. researchgate.netcyberleninka.rursc.org The synthesis typically involves the use of cerium and iridium salt precursors in an alkaline solution, which is then sealed in an autoclave and heated.

The reaction parameters, including temperature, pH, precursor concentration, and the presence of surfactants, can be tuned to control the size, shape, and crystallinity of the resulting oxide nanoparticles. researchgate.netresearchgate.net For example, a facile one-pot hydrothermal method has been used to synthesize an Ir/CeO₂ composite catalyst. rsc.org

Precursors Synthesis Conditions Resulting Nanostructure Reference
Cerium(III) chloride, Iridium(III) chlorideOne-pot hydrothermal method in alkaline mediaIridium nanorods on amorphous Cerium Oxide rsc.org
Cerium(IV) sulfate (B86663) tetrahydrate, Sodium hydroxideHydrothermal methodCerium Oxide nanoparticles researchgate.net

This table summarizes examples of hydrothermal synthesis of iridium-cerium oxides.

Surface Engineering and Decoration Techniques (e.g., Cerium-decorated Iridium Oxides)

Surface engineering and decoration techniques aim to enhance the properties of a primary material by modifying its surface with another component. In the context of cerium-iridium oxides, decorating iridium oxide with cerium has been shown to improve its catalytic performance. researchgate.netacs.org

One common approach is a two-step hydrothermal process where a substrate, such as α-MnO₂ nanorods, is first synthesized, followed by the sequential deposition of iridium dioxide (IrO₂) and cerium dioxide (CeO₂) nanoparticles on its surface. researchgate.netacs.org This method allows for good coverage of the substrate with the nanoparticles. researchgate.netacs.org Characterization techniques such as X-ray photoelectron spectroscopy (XPS) and X-ray adsorption spectroscopy (XAS) have shown that the cerium decoration can cause lattice distortion in the IrO₂ and increase its 5d occupation, leading to enhanced catalytic activity. researchgate.netacs.org

Thin Film Deposition and Intermixing Studies (e.g., Ce/Ir Films)

The synthesis of cerium-iridium intermetallics can be achieved through the deposition of thin films, a method that allows for precise control over stoichiometry and structure. Techniques such as reactive magnetron sputtering are utilized to deposit transparent CeO₂ thin films on substrates like glass. nih.gov The thickness of these films can be varied, for instance, between 25 and 600 nm. nih.gov

Studies on Ce/Ir thin films have provided insights into their structure and valence states. For example, X-ray photoelectron spectroscopy (XPS) has been employed to analyze the electronic structure of cerium thin films deposited on iridium foils. nsf.gov These investigations are crucial for understanding the interfacial interactions and the resulting properties of the Ce-Ir system.

Sub-Nano Cluster Formation Strategies

The formation of sub-nanometer cerium-iridium clusters represents a frontier in catalyst design, aiming to maximize atomic efficiency and enhance catalytic activity. researchgate.net A confined in-situ exsolution strategy has been developed to construct core-shell structures where sub-nanometer Ir clusters are supported on a cobalt-cerium bimetallic oxide (Ir cluster@CoO/CeO₂). researchgate.net This method promotes the formation of highly dispersed iridium clusters with an average size of approximately 0.8 ± 0.2 nm. researchgate.net

Another approach involves the one-step synthesis of iridium-ceria nanopowders via solution combustion. researchgate.net This method utilizes an aqueous solution of ceric ammonium (B1175870) nitrate, ammonium hexachloroiridate, and glycine (B1666218) as a fuel to produce mesoporous ceria loaded with iridium. researchgate.net After reduction, this process yields iridium nanoparticles (around 2 nm in size) anchored on the surface of ceria grains. researchgate.net

The synthesis of cerium oxide nanoclusters, which can serve as supports or components in bimetallic clusters, has also been explored. nih.gov These methods are crucial for developing materials with tailored properties for applications such as catalysis. nih.gov

Cold Crucible Induction Melting and Spark Plasma Sintering

Cold Crucible Induction Melting (CCIM) is an advanced technique for synthesizing high-purity, reactive, and high-melting-point materials, including cerium-iridium intermetallics. azom.comtotalmateria.com This method utilizes a water-cooled segmented copper crucible, which prevents contamination of the melt from the crucible material. retechsystemsllc.combarc.gov.in The material is melted via electromagnetic induction, where high-frequency currents induce eddy currents within the charge, leading to heating. azom.com A solidified layer of the material, known as a "skull," forms in contact with the cold crucible wall, further preventing contamination. totalmateria.com This technique offers significant advantages, including the ability to reach high temperatures and process chemically reactive metals. azom.comresearchgate.net

Spark Plasma Sintering (SPS) is another innovative powder metallurgy technique used for the consolidation of cerium-based materials. ubc.ca SPS employs pulsed direct current and uniaxial pressure to achieve rapid heating and densification of powders at lower temperatures and shorter durations compared to conventional sintering methods. nih.govmdpi.com This rapid processing helps in retaining fine-grained microstructures. mdpi.com However, challenges in sintering cerium dioxide with SPS include its potential reduction in the oxygen-deficient atmosphere of the graphite (B72142) tooling and the high mobility of oxygen ions under an electric field. researchgate.net

Advanced Spectroscopic and Microscopic Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) for Valence State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements in cerium-iridium compounds. The analysis of the Ce 3d core level spectrum is particularly informative for distinguishing between Ce³⁺ and Ce⁴⁺ valence states. thermofisher.com The complex multiplet splitting of the Ce 3d region provides a unique fingerprint for each oxidation state. thermofisher.com For instance, the Ce 3d spectrum of CeO₂ exhibits six distinct components, while the spectrum for Ce₂O₃ is different. thermofisher.com A peak at approximately 917 eV is a characteristic feature of the Ce⁴⁺ state and is absent in the Ce³⁺ spectrum. thermofisher.com

In studies of ceria-based materials, XPS has been used to quantify the concentration of Ce³⁺ and Ce⁴⁺ ions. researchgate.netresearchgate.net However, it's noted that XPS can sometimes overestimate the Ce³⁺ concentration due to surface reduction in the high-vacuum environment of the XPS chamber, which can be enhanced by X-ray radiation. researchgate.net Careful experimental procedures and data analysis are essential for accurate determination of cerium oxidation states. ucl.ac.uk XPS has also been instrumental in studying the electronic structure of cerium thin films on iridium substrates. nsf.gov

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a key technique for investigating the electronic structure of materials, providing information on the unoccupied electronic states. nih.gov Specifically, X-ray Absorption Near Edge Structure (XANES) at the Ce L₃-edge is highly sensitive to the cerium valence state. nih.gov The technique allows for in-situ studies, enabling the investigation of materials under reaction conditions. nih.gov

For iridium-based compounds, XAS at the Ir L₂ and L₃ edges provides valuable information about the strength of spin-orbit coupling. arxiv.org The intensity ratio of the "white-line" features at these edges, known as the branching ratio, is a direct probe of the spin-orbit interaction. arxiv.org Studies on various iridium compounds have shown large, non-statistical branching ratios, confirming the presence of strong spin-orbit coupling effects. arxiv.org Operando Ir L₃-edge XAS is also used to investigate the electronic and structural properties of iridium-based catalysts under working conditions. acs.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is an indispensable tool for the nanoscale characterization of cerium-iridium materials, providing high-resolution imaging of particle size, shape, and morphology. scielo.brscielo.br In the study of Ir cluster@CoO/CeO₂ core-shell structures, aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) has been used to visualize the sub-nanometer iridium clusters. researchgate.net TEM analysis has also confirmed the size of iridium nanoparticles anchored on ceria to be around 2 nm. researchgate.net

Scanning Electron Microscopy (SEM) provides valuable information about the surface topography and microstructure of materials. scielo.br SEM images have been used to characterize the spongy, micrometer-scale appearance of iridium-ceria nanopowders. researchgate.net In the analysis of intermetallic particles, SEM, often combined with backscattered electron (BSE) imaging, can reveal compositional contrast, highlighting different phases within the material. thermofisher.com

Interactive Data Table:

TechniqueInformation ObtainedExample Application in Ce-Ir SystemsKey Findings
Thin Film DepositionSynthesis of uniform films with controlled thickness and stoichiometry.Deposition of CeO₂ thin films by reactive magnetron sputtering.Creation of transparent films with thicknesses from 25 to 600 nm. nih.gov
Sub-Nano Cluster FormationSynthesis of highly dispersed catalytic clusters with maximized atom utilization.Confined in-situ exsolution for Ir clusters on CoO/CeO₂.Formation of Ir clusters with an average size of 0.8 ± 0.2 nm. researchgate.net
Cold Crucible Induction MeltingHigh-purity synthesis of reactive and high-melting-point intermetallics.Melting of reactive metals without crucible contamination.Enables production of high-purity materials by avoiding contact with crucible walls. totalmateria.com
Spark Plasma SinteringRapid densification of powders at lower temperatures.Consolidation of ceria powders.Challenges with reduction of CeO₂ in the SPS environment. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)Determination of elemental composition and oxidation states (Ce³⁺/Ce⁴⁺).Valence state analysis of ceria nanoparticles and thin films.Peak at ~917 eV is characteristic of Ce⁴⁺. thermofisher.com Potential for X-ray induced reduction. researchgate.net
X-ray Absorption Spectroscopy (XAS)Probing of unoccupied electronic states and spin-orbit coupling.Ce L₃-edge for valence state; Ir L₂/L₃-edges for spin-orbit coupling.Strong spin-orbit coupling confirmed in Ir compounds. arxiv.org
Transmission Electron Microscopy (TEM)High-resolution imaging of nanoparticle size, shape, and morphology.Characterization of sub-nanometer Ir clusters and Ir nanoparticles on ceria.Visualization of ~0.8 nm Ir clusters and ~2 nm Ir nanoparticles. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM)Analysis of surface topography and microstructure.Imaging of the spongy morphology of Ir-ceria nanopowders.Reveals micrometer-scale structural features. researchgate.net

Energy Dispersive X-ray (EDX) Analysis for Composition

Energy Dispersive X-ray (EDX) spectroscopy, often referred to as EDS, is a standard analytical technique coupled with electron microscopy for determining the elemental composition of a sample. wikipedia.orgoxinst.com When a material, such as a cerium-iridium intermetallic, is bombarded by the electron beam in a scanning or transmission electron microscope, atoms within the sample are excited and emit characteristic X-rays. thermofisher.com The energy of these X-rays is unique to each element, allowing for qualitative identification. oxinst.com By analyzing the intensity of the peaks in the X-ray spectrum, a quantitative analysis of the elemental composition can be performed. thermofisher.com

This technique is crucial in the synthesis of intermetallic compounds to verify that the elemental ratios in the synthesized material correspond to the targeted stoichiometric phase. For example, in the synthesis of Ir₂Ce nanoalloys, compositional analysis is performed to confirm that the molar ratio of iridium to cerium is close to the desired 2:1. cityu.edu.hk While techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) provide bulk compositional analysis, EDX allows for micro-compositional analysis, confirming elemental distribution and homogeneity at the micro- and nanoscale. cityu.edu.hk

Research on lanthanide-iridium alloys has successfully produced ordered intermetallic phases such as Ir₂Ce. cityu.edu.hk Quantitative analysis confirms that the elemental ratios are very close to the target stoichiometry, indicating successful synthesis. cityu.edu.hk The following table presents typical compositional data for a synthesized Ir₂Ce nanoalloy, demonstrating the high level of compositional control achieved.

Table 1: Compositional Analysis of Synthesized Ir₂Ce Intermetallic

Element Target Molar Ratio Actual Molar Ratio cityu.edu.hk
Iridium (Ir) 2.00 1.96

This table reflects data obtained through ICP-AES, a technique that provides elemental composition information comparable to what is sought with quantitative EDX analysis. cityu.edu.hk

Crystallographic Investigations and Structure Property Relationships

Crystal Structure Determination

The primary methods for determining the crystal structure of materials are single crystal and powder X-ray diffraction. Each technique offers unique advantages in characterizing the atomic arrangement within a crystalline lattice.

Single crystal X-ray diffraction (SC-XRD) is a powerful technique for unambiguously determining the three-dimensional structure of crystalline materials. webmineral.com By analyzing the diffraction pattern of a single, well-ordered crystal, researchers can obtain precise information about unit cell dimensions, atomic positions, and bond lengths and angles.

For the compounds CeIrSi , ErIrSi , LuIrSi , and Ce₄Ir₁₃.₅₅P₉ , specific single crystal X-ray diffraction data were not available in the reviewed literature.

In the case of CeIr₂Zn₂₀ , single crystals have been successfully grown using the flux method. unt.edu X-ray diffraction studies on these crystals confirmed that the compound crystallizes in the cubic CeCr₂Al₂₀-type structure. unt.edu This complex structure features cages formed by zinc atoms, inside which the cerium and iridium atoms are located. unt.edu

For CeIr₃ , high-quality single crystals have been grown using the Czochralski method. numberanalytics.com Crystallographic analysis of these single crystals reveals a rhombohedral crystal structure belonging to the PuNi₃-type with the space group R-3m. numberanalytics.comresearchgate.net The lattice parameters have been determined to be approximately a = 5.2945 Å and c = 26.219 Å. numberanalytics.com This structure consists of two non-equivalent cerium sites and three distinct iridium sites. researchgate.net

Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification and the determination of unit cell parameters from finely ground, polycrystalline samples. researchgate.net The random orientation of the crystallites in the powder ensures that all possible diffraction conditions are met, resulting in a characteristic pattern of diffraction peaks. researchgate.net

Similar to the single crystal data, specific powder X-ray diffraction patterns and detailed structural refinements for CeIrSi , ErIrSi , LuIrSi , and Ce₄Ir₁₃.₅₅P₉ were not found in the surveyed scientific literature.

Powder X-ray diffraction has been used to study CeIr₂Zn₂₀ and its derivatives. The patterns confirm the cubic crystal structure and allow for the tracking of lattice parameter changes with substitutions, such as cadmium for zinc. researchgate.net

The crystal structure of CeIr₃ has also been confirmed using powder X-ray diffraction. numberanalytics.comresearchgate.net Rietveld refinement of the powder patterns corroborates the rhombohedral PuNi₃-type structure (space group R-3m). researchgate.net These analyses are crucial for verifying the phase purity of the samples. In some preparations of CeIr₃, powder diffraction has identified the presence of an impurity phase, CeIr₂, which has a cubic structure. researchgate.net

Influence of Stoichiometry on Crystal Structure (e.g., CeIr₂)

The precise ratio of constituent elements, or stoichiometry, in a compound is a critical factor that governs its crystal structure and, consequently, its physical and chemical properties. Deviations from the ideal stoichiometric composition can lead to the formation of different phases, solid solutions, or the introduction of crystal defects such as vacancies and interstitials. numberanalytics.com

In binary intermetallic systems like cerium-iridium, multiple stable compounds with distinct stoichiometries can exist, each with its own unique crystal structure. For the specific compound CeIr₂ , it has been identified as possessing a cubic Laves phase structure with the space group Fd-3m. researchgate.net

While detailed studies focusing specifically on the structural changes in non-stoichiometric CeIr₂ phases are not extensively documented in the reviewed literature, the principles of materials science suggest that deviations from the 1:2 cerium-to-iridium ratio would likely result in significant structural modifications. For instance, an excess of cerium might lead to the formation of cerium-rich secondary phases, while an iridium excess could stabilize other iridium-rich compounds in the Ce-Ir phase diagram. The formation of such non-stoichiometric phases, also known as berthollides, is driven by the complex interplay of defect chemistry and phase stability. numberanalytics.com The ability to control stoichiometry is therefore essential in synthesizing single-phase materials with desired crystal structures and properties.

Defect Chemistry and Oxygen Vacancy Effects (e.g., in Iridium-doped Ceria)

The introduction of dopant atoms into a host crystal lattice, such as iridium into ceria (CeO₂), significantly alters the material's defect chemistry and can profoundly impact its structural and electronic properties. Ceria is known for its ability to form oxygen vacancies (Oᵥ), which are critical to its performance in applications like catalysis and solid oxide fuel cells. rsc.orgresearchgate.net

When iridium is doped into the ceria lattice, it influences the formation of these oxygen vacancies. Experimental and theoretical studies on iridium-doped ceria films have shown that the interplay between the Ir dopant and oxygen vacancies leads to several key structural and electronic changes:

Lattice Expansion : The combined effect of iridium doping and the creation of oxygen vacancies results in an expansion of the ceria crystal lattice. rsc.org

Promotion of Ce³⁺ States : Oxygen vacancies strongly affect the local electronic structure, promoting the reduction of neighboring Ce⁴⁺ ions to Ce³⁺. rsc.org This charge compensation mechanism is fundamental to ceria's redox properties. Iridium doping can enhance the formation of these vacancies, thereby increasing the concentration of Ce³⁺. rsc.org

Reduced Crystallite Size : Synthesis of iridium-doped ceria has been shown to result in a smaller average crystallite size compared to undoped ceria. rsc.org

Crystal Chemistry and Intergrowth Structures (e.g., Ce₄Ir₁₃.₅₅P₉)

Crystal chemistry provides the principles that govern the relationship between chemical composition and the arrangement of atoms in crystalline solids. This includes understanding coordination environments, bonding, and how different structural units can combine. In complex materials, it is not uncommon to find intergrowth structures, where slabs or blocks of different but related crystal structures are stacked together within a single crystal.

Strain Engineering of Crystal Lattices (e.g., CeIrIn₅)

Strain engineering is a powerful strategy for tuning the physical properties of materials by intentionally inducing strain in their crystal lattice. nih.gov This can be achieved through various methods, including the application of external pressure, growth of thin films on mismatched substrates, or chemical substitution. The induced strain alters interatomic distances and can modify a material's electronic band structure and vibrational modes, thereby influencing properties like superconductivity and magnetism. researchgate.netnih.gov

The compound CeIrIn₅ belongs to a family of heavy fermion materials with the tetragonal HoCoGa₅-type structure. dtic.mil While specific studies on strain engineering in CeIrIn₅ are limited in the available literature, research on the related compound CeRhIn₅ provides valuable insights. In CeRhIn₅, the application of hydrostatic pressure—a form of uniform strain—has a significant effect on its magnetic structure. Neutron diffraction studies have shown that pressure can alter the incommensurability of the magnetic wave vector. dtic.mil

Given that CeIrIn₅ shares the same crystal structure and is also a member of this family of unconventional superconductors, it is expected that its properties would also be highly sensitive to lattice strain. Applying pressure or inducing epitaxial strain could tune the delicate balance between magnetism and superconductivity in this material. For instance, compressive strain would decrease the lattice parameters, enhancing the hybridization between cerium's 4f electrons and the conduction electrons, which could in turn modulate its superconducting transition temperature.

Interactive Data Tables

Crystallographic Data for Cerium-Iridium Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
CeIr₂Zn₂₀CubicFd-3m14.33 (approx)14.33 (approx)14.33 (approx) unt.edu
CeIr₃RhombohedralR-3m5.29455.294526.219 numberanalytics.com
CeIr₂CubicFd-3m--- researchgate.net

Note: Full lattice parameter data for CeIr₂ was not specified in the cited source.

Electronic Structure and F Electron Hybridization Phenomena

Cerium 4f Electron Localization and Delocalization

The behavior of the 4f electrons in cerium is a classic example of the duality between localized and itinerant electronic states. In many cerium-based intermetallic compounds, these electrons can transition between a localized, magnetic state (Ce³⁺, 4f¹) and a delocalized, non-magnetic state where the f-electron participates in the metallic bonding. This transition is often driven by external parameters like pressure or by the specific chemical environment provided by neighboring atoms, such as iridium.

The delocalization of 4f electrons can be facilitated through mechanisms like the Kondo effect, which involves the hybridization of these electrons with conduction electrons, forming a flat quasiparticle band near the Fermi energy (EF). Alternatively, a bandwidth-control Mott-type delocalization can occur due to significant intersite f-f hopping, a phenomenon that can be induced by reducing interatomic distances, for instance, through applied pressure. In some cerium films, a reduction of just 3.5% in layer spacing is enough to trigger a transition from a standard Kondo lattice to a delocalized state. kobe-u.ac.jp

In cerium-iridium compounds, the degree of 4f electron localization is highly dependent on the stoichiometry and crystal structure. For example, pressure can induce a moment instability in some cerium alloys, causing the magnetic moment of cerium to diminish and eventually vanish at a critical pressure, signaling a shift from localized to delocalized 4f electrons due to increased hybridization with conduction electrons. acs.org This itinerant-localized crossover is a key factor in determining the ground state properties of these materials. researchgate.netmdpi.com

Hybridization Effects in Cerium-Iridium Systems (e.g., 4f-5d/p hybridization)

A prominent example of this is the α-γ phase transition in elemental cerium, which is explained by 4f-5d hybridization effects. researchgate.net In the collapsed α phase, strong hybridization (on the order of ~1 eV) between the 4f and 5d states occurs. This interaction effectively quenches the local magnetic moment of the 4f electron, even though the 4f¹ configuration remains dominant. researchgate.net As the volume decreases under pressure, the 4f-5d hybridization strengthens, stabilizing the non-magnetic α phase over the magnetic γ phase. researchgate.net

In cerium-iridium intermetallics like CeIr₂, the bands near the Fermi level are composed mainly of Ce-4f and Ir-5d states. jps.jp The significant contribution of the Ce-4f electrons to the density of states at the Fermi level is a direct consequence of this strong hybridization, classifying these materials as valence fluctuation compounds. kobe-u.ac.jpjps.jp In the superconductor CeIr₃, the Ce 4f states are mostly distributed right at the Fermi energy, indicating their itinerant character, with their contribution to the density of states being nearly half that of the Ir 5d states. arxiv.org This strong orbital mixing is not limited to f-d interactions; hybridization with ligand p-orbitals also plays a role in delocalizing the f-electrons. jps.jp

Mixed-Valence and Intermediate Valence States of Cerium (e.g., CeIr₂, CeIr₃)

A direct consequence of the f-electron hybridization is the emergence of mixed-valence or intermediate valence (IV) states. In this state, the cerium ion fluctuates between the Ce³⁺ (4f¹) and Ce⁴⁺ (4f⁰) configurations on a timescale faster than can be measured by many experimental probes. The ground state is a quantum mechanical mixture of these two configurations. researchgate.net According to the Robin–Day classification, these systems can range from Class I (localized valences) to Class III (fully delocalized valences), with many cerium intermetallics falling into an intermediate category. researchgate.net

Several cerium-iridium compounds are archetypal examples of this phenomenon:

CeIr₂ : This compound is a well-established valence fluctuation material. kobe-u.ac.jp The contribution of the 4f-component to the density of states at the Fermi energy is approximately 60%, indicating a high degree of itinerancy for the 4f electrons. kobe-u.ac.jp This mixed-valence nature is crucial to its electronic properties, including its superconductivity at low temperatures. kobe-u.ac.jp

CeIr₃ : Photoelectron spectroscopy studies of the superconductor CeIr₃ confirm its intermediate-valence character. arxiv.org Analyses based on the single-impurity Anderson model estimate the number of Ce 4f electrons in the ground state to be between 0.8 and 0.9, placing it firmly in the mixed-valence regime, fluctuating between Ce³⁺ and Ce⁴⁺. arxiv.org

The table below summarizes the valence characteristics of select cerium-iridium compounds.

CompoundCerium Valence StateKey Characteristics
CeIr₂ Intermediate Valence (Ce³⁺ ↔ Ce⁴⁺)High 4f contribution (~60%) to DOS at EF; Superconductor. kobe-u.ac.jp
CeIr₃ Intermediate Valence (Ce³⁺ ↔ Ce⁴⁺)4f electron count of ~0.8-0.9; Itinerant 4f states near EF. arxiv.org

This non-integer valence state is a hallmark of strong electronic correlations and hybridization in cerium-iridium systems. aps.orgacs.org

Surface Electronic Structure Modulation (e.g., CeIr₂, IrOₓ/TiN)

The electronic structure at the surface of a material can differ significantly from its bulk properties due to the termination of the crystal lattice, surface reconstruction, and interaction with the environment. Modulating this surface electronic structure is key for applications in catalysis and electronics.

In CeIr₂ , the bulk electronic structure is characterized by a complex Fermi surface consisting of multiple sheets derived from hybridized Ce-4f and Ir-5d bands. jps.jp De Haas-van Alphen effect measurements, which probe the Fermi surface, have been explained by band-structure calculations that confirm the significant contribution of itinerant 4f electrons. kobe-u.ac.jpjps.jp While specific studies on the surface reconstruction of CeIr₂ are limited, it is expected that the termination of the lattice would alter the local coordination and, consequently, the 4f-5d hybridization strength at the surface, potentially leading to different valence states or magnetic properties compared to the bulk.

In heterogeneous systems like iridium oxide supported on conductive substrates, the surface electronic structure can be intentionally modulated. For instance, in IrOₓ supported on doped tin oxides (such as antimony-doped tin oxide, Sb-SnO₂), the support material significantly influences the electronic properties of the IrOₓ catalyst. The high conductivity of the support facilitates efficient electron transfer, while interactions at the IrOₓ/support interface can modify the oxidation state of iridium. nih.gov This modulation of the d-band center and the adsorption energies of reaction intermediates is a critical strategy for enhancing catalytic activity, for example, in the oxygen evolution reaction (OER). nih.gov The goal is to optimize the binding of oxygen intermediates by tuning the electronic structure of the iridium active sites through interactions with the support.

Electron Transfer Mechanisms in Heterogeneous Systems (e.g., Ir cluster@CoO/CeO₂)

Electron transfer at the interface between different materials is the cornerstone of heterogeneous catalysis. In systems containing cerium and iridium, the facile Ce³⁺/Ce⁴⁺ redox couple of ceria (CeO₂) plays a pivotal role in these mechanisms. Ceria is not merely an inert support but an active component that facilitates charge transfer, thereby influencing the catalytic cycle.

When iridium nanoparticles or clusters are supported on ceria, a strong metal-support interaction (SMSI) often occurs. This interaction involves charge transfer between the iridium metal and the ceria support. mdpi.com The direction and magnitude of this electron transfer depend on the state of the ceria and the size of the iridium particles. Electrons can be transferred from the metal nanoparticles to the ceria support, leading to the reduction of Ce⁴⁺ to Ce³⁺. acs.orgmdpi.com This process is particularly relevant at the metal-support interface and is crucial for creating active sites.

The general mechanism can be described as follows:

Adsorption and Activation : Reactant molecules adsorb onto the iridium nanoparticles.

Redox Cycle of Ceria : The ceria support acts as an oxygen buffer. It can provide lattice oxygen to oxidize reactants at the interface, creating an oxygen vacancy and reducing Ce⁴⁺ to Ce³⁺.

Electron Transfer : The iridium nanoparticles can facilitate the transfer of electrons to the ceria support, enhancing its reducibility. Conversely, the presence of Ce³⁺ ions and oxygen vacancies at the interface can modify the electronic state of the iridium, making it more active. mdpi.comresearchgate.net

Product Desorption and Support Re-oxidation : After the product desorbs, the reduced ceria support can be re-oxidized by another reactant molecule (e.g., O₂), completing the catalytic cycle.

This synergistic effect, where iridium activates certain reactants and ceria manages oxygen and electron transfer, is fundamental to the high efficiency of many Ir/CeO₂-based catalysts. researchgate.netmdpi.com The ability of ceria to store and release oxygen is directly linked to the reversible Ce⁴⁺ ↔ Ce³⁺ electron transfer, which modulates the properties of the supported iridium catalyst. mdpi.com

Quantum Phenomena and Correlated Electron Systems

Heavy Fermion Physics in Cerium-Iridium Compounds (e.g., CeIrIn5, CeIr2Zn20)

Cerium-iridium compounds are notable for exhibiting heavy fermion behavior, a state characterized by electrons that have an effective mass up to a thousand times that of a free electron. This phenomenon arises from the complex interactions between localized f-electrons and itinerant conduction electrons. columbia.edu In these materials, particularly at low temperatures, the electrons become entangled with magnetic spins, which slows them down and significantly increases their effective mass. columbia.edu This behavior is often observed in materials containing rare-earth or actinide ions, where partially filled f-orbitals lead to localized magnetic moments. northwestern.edu The interplay between these moments and the sea of conduction electrons is fundamental to the emergence of heavy fermion states. northwestern.edu

Compounds such as CeIrIn5 and the broader family of RT2Zn20 (where R is a rare earth element and T is a transition metal like Iridium) serve as important platforms for studying these strongly correlated electron systems. arxiv.orgarxiv.orgnih.gov The electronic ground state in these materials is highly sensitive to external parameters like pressure, magnetic fields, and chemical doping, which can tune the system towards various phases including superconductivity and magnetism. arxiv.orgarxiv.org

A hallmark of heavy fermion systems is the significant enhancement of the quasiparticle effective mass. nih.govresearchgate.net This mass enhancement is a direct consequence of the strong electronic correlations. In CeIrIn5, the Sommerfeld coefficient, which is proportional to the effective mass, is approximately 720 mJ/mol-K^2, indicating a substantial mass enhancement. arxiv.orgscispace.com

Theoretical studies using dynamical mean-field theory combined with density functional theory on CeIrIn5 have shown that upon cooling, both quantum oscillation frequencies and cyclotron masses exhibit a logarithmic scaling behavior, which is a signature of the developing heavy fermion state. rutgers.edu This enhancement of the quasiparticle mass is crucial as it suggests that the system is approaching a quantum critical point (QCP), a zero-temperature phase transition. nih.govaps.orgarxiv.org The fluctuations associated with a QCP are believed to play a role in mediating unconventional superconductivity. aps.orgarxiv.org The proximity of CeIrIn5 to an antiferromagnetic quantum critical point is suggested by doping studies, where substituting indium with mercury induces an antiferromagnetic ground state. aps.org

The discovery of two-dimensional (2D) heavy fermion materials has opened new avenues for exploring and manipulating quantum phenomena. columbia.edumappingignorance.org Recently, the material CeSiI has been identified as the first 2D heavy fermion system. columbia.edumappingignorance.org CeSiI is a van der Waals crystal, meaning it can be exfoliated into layers that are only a few atoms thick. columbia.edumappingignorance.org This two-dimensional nature provides a new platform to study heavy fermion physics with the potential for greater tunability through methods like stacking, straining, and gating. columbia.edumappingignorance.orgbnl.gov

Like its 3D counterparts, CeSiI exhibits the characteristic features of heavy fermion behavior, including the entanglement of electrons with magnetic spins leading to an increased effective mass. columbia.edumappingignorance.org The quasi-2D electronic structure of CeIrIn5, with its alternating layers of CeIn3 and IrIn2, suggests some parallels to these newly discovered 2D systems. arxiv.orgrutgers.edu The layered crystal structure of CeIrIn5 is believed to contribute to anisotropic spin fluctuations, which are important for its unconventional superconductivity. jps.jp The ability to study heavy fermion behavior in truly 2D materials like CeSiI provides a valuable comparative framework for understanding the quasi-2D nature of compounds like CeIrIn5 and its influence on their electronic properties. nih.gov

Superconductivity in Cerium-Iridium Intermetallics (e.g., CeIrIn5, CeIr3)

Several cerium-iridium intermetallic compounds exhibit superconductivity, often in close proximity to a magnetically ordered state, which is a hallmark of unconventional superconductivity. nih.govarxiv.orgresearchgate.netarxiv.org In these materials, it is believed that magnetic fluctuations, rather than the electron-phonon interaction of conventional superconductors, mediate the formation of Cooper pairs. aps.orgjps.jp

The superconducting transition temperatures (Tc) of cerium-iridium compounds can vary. CeIrIn5 exhibits complex superconducting behavior, with a bulk thermodynamic transition to a superconducting state at approximately 0.4 K. arxiv.orgaps.orgresearchgate.net However, a zero-resistance state is often observed at a higher temperature of around 1.2 K. arxiv.orgarxiv.org This discrepancy has been a subject of significant research.

In contrast, CeIr3 has a higher superconducting transition temperature of about 2.5 K. researchgate.net The table below summarizes the superconducting transition temperatures for these compounds.

CompoundSuperconducting Transition Temperature (Tc)
CeIrIn5~0.4 K (bulk), ~1.2 K (resistive)
CeIr3~2.5 K

This table is based on data from scientific research articles. arxiv.orgarxiv.orgresearchgate.netaps.orgresearchgate.net

The superconducting properties of CeIrIn5 are highly sensitive to strain. scispace.com This sensitivity allows for the spatial control of superconductivity on a micrometer scale. scispace.comarxiv.orgosti.govcornell.edunih.govst-andrews.ac.uk By patterning crystals of CeIrIn5 using a focused ion beam, researchers can create tailored strain fields. scispace.comarxiv.org These non-uniform strain fields are induced by the differential thermal contraction between the sample and the substrate during cooling. scispace.comarxiv.org

The effect of strain is anisotropic:

Straining the sample along the a-direction increases the bulk superconducting transition temperature. scispace.com

Compression along the c-direction decreases the Tc. scispace.comaip.org

This ability to manipulate superconductivity through strain provides a powerful tool for creating complex patterns of superconducting and metallic regions within a single crystal without introducing chemical disorder. scispace.comosti.govnih.gov This technique offers a pathway to engineer novel electronic devices and to study the fundamental properties of unconventional superconductivity. scispace.comaip.org

CeIr3 has been characterized as a moderate type-II superconductor. researchgate.net Type-II superconductors are distinguished by their behavior in an external magnetic field. wikipedia.org They exhibit two critical magnetic field strengths, Hc1 and Hc2. Below Hc1, the material completely expels the magnetic field (the Meissner effect). Between Hc1 and Hc2, the magnetic field penetrates the material in the form of quantized flux vortices, while the rest of the material remains superconducting. wikipedia.org Above Hc2, superconductivity is destroyed. wikipedia.org

The Ginzburg-Landau parameter (κGL) for CeIr3 is 17, which is greater than 1/√2, confirming its classification as a type-II superconductor. researchgate.net The electron-phonon coupling constant (λe–p) is 0.65. researchgate.net All high-temperature superconductors are type-II, as are many intermetallic compounds and alloys. wikipedia.org

Competition Between Kondo Effect and Ruderman-Kittel-Kasuya-Yosida (RKKY) Interaction

The ground state of cerium-iridium compounds is dictated by a delicate interplay between two competing phenomena: the Kondo effect and the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. This competition is a hallmark of many cerium-based heavy fermion systems, where the localized 4f electrons of cerium interact with the surrounding sea of conduction electrons. The relative strength of these two interactions determines whether the material will exhibit a non-magnetic, heavy fermion ground state or a magnetically ordered state.

The Kondo effect describes the screening of a local magnetic moment (from the Ce 4f electron) by the spins of the conduction electrons. At high temperatures, the 4f electron behaves as a free magnetic moment. However, below a characteristic temperature, the Kondo temperature (TK), the conduction electrons form a spin-singlet state with the local moment, effectively quenching it. This process leads to a significant enhancement of the effective mass of the conduction electrons, a key feature of heavy fermion materials.

The RKKY interaction , on the other hand, is an indirect exchange interaction between localized magnetic moments mediated by the conduction electrons. The polarization of the conduction electron spins by one local moment travels through the lattice and interacts with a neighboring local moment. This interaction can be either ferromagnetic or antiferromagnetic and its strength oscillates with the distance between the moments. The RKKY interaction tends to establish long-range magnetic order.

In the context of cerium-iridium compounds, the balance between these two effects is highly sensitive to the specific stoichiometry and crystal structure.

Research Findings in Cerium-Iridium Based Compounds:

CeIr2B2 : This compound has been found to order ferromagnetically at 6 K. researchgate.net The observation of ferromagnetism suggests that in this particular stoichiometry, the RKKY interaction is the dominant force, leading to a magnetically ordered ground state. The experimental results did not show apparent signatures of the Kondo effect at low temperatures. researchgate.net

CeIr3B2 : In contrast, CeIr3B2 is characterized as a mixed-valent material. researchgate.net Mixed valence in cerium compounds indicates a significant hybridization between the 4f electron states and the conduction band, which is a prerequisite for the Kondo effect. This suggests that the Kondo interaction is substantial in this compound, competing with the RKKY interaction.

Substituted Systems (CeRh3-yIryB2 and CeIr3B2-xSix) : Studies on these substituted systems reveal that the electronic and magnetic properties can be tuned. For instance, substitutions at the iridium and boron sites in CeIr3B2 can induce a structural transformation and an electronic transition where the mixed-valent cerium atoms become more magnetic. researchgate.net This highlights the sensitive nature of the competition between the Kondo and RKKY interactions to changes in the chemical and structural environment.

Ce2Rh1-xIrxIn8-yCdy : In this complex system, the introduction of iridium tends to suppress magnetic interactions. esrf.fr This could be interpreted as either an enhancement of the Kondo screening effect or a weakening of the RKKY coupling strength upon iridium doping.

The diverse magnetic behaviors observed in different cerium-iridium based compounds underscore the intricate competition between the Kondo effect and the RKKY interaction. The outcome of this competition is not universal for all "Cerium;iridium" compounds but rather depends critically on factors such as interatomic distances, electronic band structure, and hybridization strength.

Data on Kondo and RKKY Interaction Parameters:

Magnetic Behavior and Spin Dynamics

Magnetotransport Studies (e.g., CeIrIn₅)

Magnetotransport measurements, such as magnetoresistance and the Hall effect, are powerful tools to probe the electronic properties of materials in a magnetic field. These studies provide insights into the nature of charge carriers, scattering mechanisms, and field-induced phase transitions.

CeIrIn₅ is a heavy-fermion superconductor that has been extensively studied through magnetotransport measurements. In its normal state (above the superconducting transition temperature), CeIrIn₅ exhibits properties characteristic of a Kondo coherent state at low temperatures. The magnetoresistance, which is the change in electrical resistance in a magnetic field, shows a maximum that indicates the onset of this coherent state. Furthermore, studies of the Hall effect in CeIrIn₅ have revealed deviations from Kohler's rule, which states that the magnetoresistance should be a universal function of the magnetic field scaled by the zero-field resistivity. Such deviations, along with a quadratic temperature dependence of the cotangent of the Hall angle, are often observed in systems with strong electronic correlations and unconventional scattering mechanisms. These anomalous transport properties are a hallmark of the complex physics in heavy-fermion systems like CeIrIn₅.

Magnetoresistance Behavior

The magnetoresistance of cerium-iridium compounds, particularly the heavy fermion superconductor CeIrIn₅, exhibits a notable dependence on the orientation of the applied magnetic field. researchgate.net Magnetotransport studies conducted on CeIrIn₅ reveal that the sign of the magnetoresistance changes with the direction of the field. researchgate.net Specifically, a negative magnetoresistance is observed, which is associated with a single impurity-like regime. researchgate.net This behavior is distinct when compared to the larger magnetoresistance found in the antiferromagnetic compound CeRhIn₅. researchgate.net

The characteristics of magnetoresistance in CeIrIn₅ are sensitive to the crystallographic direction of the applied magnetic field. When the field is applied along the c-axis, the regime of negative magnetoresistance extends to lower temperatures compared to when the field is applied along the basal plane. researchgate.net This anisotropy indicates a significant interplay between the magnetic field, the crystalline structure, and the electronic scattering mechanisms within the material. researchgate.net

Summary of Magnetoresistance Behavior in CeIrIn₅

PropertyObservationReference
Sign of MagnetoresistanceDependent on the direction of the applied magnetic field. researchgate.net
Negative MagnetoresistanceCorresponds to a single impurity-like regime. researchgate.net
AnisotropyThe negative magnetoresistance regime extends to lower temperatures with the field along the c-axis compared to the basal plane. researchgate.net
ComparisonMagnetoresistance is smaller than in the antiferromagnetic CeRhIn₅. researchgate.net

Influence of Applied Magnetic Fields

Applied magnetic fields have a significant influence on the magnetotransport properties of CeIrIn₅, which has been studied in fields up to 18 Tesla over a temperature range of 1.4 K to 300 K. researchgate.net The response of the material to the magnetic field is anisotropic. researchgate.net

With the magnetic field applied along the c-axis, a negative magnetoresistance is observed at higher temperatures. researchgate.net This behavior is indicative of a single impurity-like scattering regime. researchgate.net As the temperature is lowered, the characteristics of the magnetoresistance evolve. researchgate.net In the related compound CeCoIn₅, a similar negative magnetoresistance is seen at higher temperatures with the field along the c-axis, but it becomes positive at 25 K, irrespective of the field direction. researchgate.net A negative magnetoresistance is recovered at low temperatures once superconductivity is suppressed by a strong applied field. researchgate.net The behavior in CeIrIn₅ is characterized by the persistence of the negative magnetoresistance down to lower temperatures when the field is aligned with the c-axis. researchgate.net

Effect of Applied Magnetic Field Direction on CeIrIn₅

Magnetic Field DirectionObserved PhenomenonTemperature RegimeReference
Along c-axisNegative magnetoresistanceExtends to lower temperatures researchgate.net
Along basal planeNegative magnetoresistanceSingle impurity-like regime observed at higher temperatures compared to c-axis alignment researchgate.net

Nuclear Resonant Scattering for Magnetic Structure

Nuclear Resonant Scattering (NRS) is a powerful, isotope-specific technique used to probe the local magnetic and electronic properties of materials. nih.govnih.govresearchgate.net For iridium-containing compounds, NRS experiments utilizing the 73 keV nuclear level of the ¹⁹³Ir isotope have been established as a novel method for investigating magnetism. nih.govnih.govresearchgate.net This technique is particularly valuable because the high natural abundance (62%) of ¹⁹³Ir means that isotopic enrichment of samples is not required. nih.govnih.govresearchgate.net

NRS provides detailed insights into the magnetic structure by measuring the hyperfine interactions at the nucleus of the probe isotope. nih.gov This method allows for the precise determination of the orientation of atomic magnetic moments. desy.de It has been successfully applied to study the magnetic properties of iridates, a class of iridium oxides. nih.govdesy.de

In a notable study on the spin-orbit Mott insulator Sr₂IrO₄, NRS was used to determine its magnetic structure. desy.de The analysis of the NRS data revealed the orientation of the magnetic moments within the material's layered perovskite structure. desy.de The experiment detected unexpected out-of-plane components of the magnetic hyperfine fields and a non-zero electric field gradient, which were attributed to the strong spin-orbit interaction present in the material. nih.govnih.govresearchgate.net These findings demonstrate the sensitivity of NRS in revealing subtle details of the magnetic order that can be influenced by factors such as slight oxygen deficiency in the crystal structure. nih.govdesy.de

Key Findings from Nuclear Resonant Scattering on Iridates

FindingCompound StudiedSignificanceReference
Established ¹⁹³Ir NRS TechniqueIridium-containing materials (e.g., Ir foil, IrO₂)Opens a new way to probe local magnetic and electronic properties of iridates without isotopic enrichment. nih.govnih.govresearchgate.net
Detection of Hyperfine FieldsSr₂IrO₄Revealed unexpected out-of-plane components of magnetic hyperfine fields. nih.govnih.govresearchgate.net
Determination of Magnetic Moment OrientationSr₂IrO₄Allowed for precise determination of the magnetic moment orientation in the layered perovskite structure. desy.de
Observation of Non-Zero Electric Field Gradient (EFG)Sr₂IrO₄Attributed to the strong spin-orbit interaction in the iridate. nih.govnih.govresearchgate.net

Theoretical and Computational Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the cerium-irridium compound, DFT calculations are instrumental in elucidating its fundamental properties. These calculations are typically performed using specialized software packages that solve the Kohn-Sham equations for the system of interest.

First-principles simulations, based on DFT, are employed to model the adsorption and binding of molecules on the surfaces of cerium-iridium materials. These simulations provide detailed information about the interaction between adsorbates and the catalyst surface, which is fundamental to understanding catalytic processes.

For instance, studies on ceria (CeO₂) surfaces, a key component of the cerium-iridium system, have shown that the adsorption of molecules like carbon monoxide (CO) is highly dependent on the surface facet. On the CeO₂(111) surface, CO exhibits weak physisorption with a binding energy of less than 0.2 eV. acs.org In contrast, on the more open CeO₂(110) surface, CO chemisorbs strongly with a binding energy greater than 2 eV, leading to the formation of carbonates and reduction of the surface. acs.orgacs.org First-principles calculations reveal that on the (110) surface, CO adsorption can lead to the formation of carbonate species, with the CO molecule bridging two surface oxygen atoms. acs.org This strong interaction involves a significant structural rearrangement of the surface atoms. acs.org

The adsorption energy is a critical parameter obtained from these simulations, and it is calculated as the difference between the total energy of the combined adsorbate-surface system and the sum of the energies of the isolated adsorbate and the clean surface. A negative adsorption energy indicates a favorable adsorption process. youtube.com The accuracy of these calculations is essential for building reliable models of catalytic reactions. nih.govarxiv.orgresearchgate.net

Adsorption characteristics of CO on Ceria surfaces from DFT calculations.
SurfaceAdsorption TypeBinding Energy (eV)Key Observations
CeO₂(111)Physisorption< 0.2Weak interaction with intact CO molecule. acs.orgacs.org
CeO₂(110)Chemisorption> 2Strong interaction leading to carbonate formation and surface reduction. acs.orgacs.org

In DFT calculations for periodic systems like crystals, the electronic wavefunctions are represented by a set of basis functions, often plane waves. The choice of basis set is a critical parameter that affects the accuracy and computational cost of the calculation. For cerium-iridium systems, a plane-wave basis set is commonly used in conjunction with pseudopotentials to describe the interaction between the valence electrons and the ionic cores.

The calculations are performed in reciprocal space, and the Brillouin zone, which is the primitive cell of the reciprocal lattice, must be sampled at a discrete set of points, known as k-points. researchgate.netfrontiersin.org The density of this k-point mesh is a crucial convergence parameter. jdftx.org A denser grid of k-points generally leads to more accurate results but at a higher computational cost. researchgate.net The selection of an appropriate k-point mesh, often generated using schemes like the Monkhorst-Pack method, is essential to ensure that the integration over the Brillouin zone is well-converged. cam.ac.ukvasp.atdtu.dk For metallic systems, a denser k-point sampling is typically required compared to insulators or semiconductors. vasp.at

While specific applications of ensemble DFT schemes to the cerium-iridium system are not extensively documented in the reviewed literature, this theoretical framework is relevant for systems with strong electronic correlations, such as those containing f-electron elements like cerium. Ensemble DFT extends the standard DFT formalism to handle systems with fractional numbers of electrons, which can be crucial for describing excited states and systems with significant static correlation. For f-electron systems, where multiple electronic configurations can be close in energy, ensemble DFT could potentially provide a more accurate description of the electronic structure compared to standard single-determinant DFT approaches. core.ac.ukaps.orgarxiv.org

Standard DFT functionals, such as the Generalized Gradient Approximation (GGA), often fail to accurately describe the strongly correlated 4f electrons in cerium. This is due to the self-interaction error, which artificially delocalizes these electrons. rsc.orgresearchgate.net To overcome this limitation, a correction known as DFT+U is often applied. dtu.dkacs.org This method introduces an on-site Coulomb interaction parameter, U, which penalizes the delocalization of the f-electrons, leading to a more accurate description of their localized nature. rsc.orgresearchgate.net

The choice of the U value is crucial and can significantly impact the calculated properties. acs.orgrsc.org It is often determined by fitting to experimental data or by ab initio methods. dtu.dk For ceria, U values in the range of 4 to 8 eV are commonly used. rsc.org The DFT+U approach has been shown to be essential for correctly describing the electronic structure, redox properties, and catalytic reactivity of ceria-based materials. dtu.dkacs.orgresearchgate.netunimore.it For instance, the application of a Hubbard U correction is necessary to accurately model the formation of Ce³⁺ ions upon the creation of an oxygen vacancy. nih.gov

Commonly used Hubbard U values for Cerium in DFT+U calculations.
SystemTypical U value (eV)Property being corrected
Ceria (CeO₂)4 - 8Localization of Ce 4f electrons, band gap, redox energies. rsc.org

DFT calculations are widely used to predict the electronic properties of materials, such as the density of states (DOS), band structure, and charge distribution. For the cerium-iridium compound, these calculations can reveal its metallic or semiconducting nature and provide insights into the bonding between cerium and iridium atoms.

Charge transfer between cerium and iridium, as well as between the catalyst and adsorbed molecules, is a key aspect of its catalytic function. Bader charge analysis is a common method used in conjunction with DFT to quantify the charge transfer between atoms in a material. nih.gov In ceria-based catalysts, the ability of cerium to cycle between the +3 and +4 oxidation states is central to its redox properties. dtu.dk DFT calculations can model this charge transfer process, for example, by calculating the energy required to form an oxygen vacancy and localize the resulting excess electrons on cerium ions, creating Ce³⁺ centers. nih.gov

In iridium complexes, DFT and time-dependent DFT (TD-DFT) are used to study the nature of electronic transitions, including metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) processes, which are crucial for their photophysical properties. nih.govresearchgate.netresearchgate.net For the cerium-iridium system, understanding the charge transfer between the two metallic components and with adsorbates is essential for predicting its catalytic activity.

A critical application of DFT in catalysis is the calculation of energy barriers for elementary reaction steps. The energy barrier, or activation energy, determines the rate of a chemical reaction. By mapping out the potential energy surface for a reaction, DFT can be used to identify the transition state, which is the highest energy point along the minimum energy path connecting reactants and products.

For catalytic reactions on cerium-iridium surfaces, DFT can be used to calculate the energy barriers for key steps such as the dissociation of reactants, the formation of intermediates, and the desorption of products. researchgate.netnih.gov For example, in the context of CO oxidation on ceria, DFT+U calculations have been used to investigate the reaction mechanism and determine the rate-limiting step. acs.orgresearchgate.net These calculations provide valuable insights that can guide the design of more efficient catalysts. The accuracy of the calculated energy barriers is highly dependent on the chosen DFT functional and other computational parameters. arxiv.orgnih.gov

Gibbs Free Energy Diagrams in Electrocatalysis

Gibbs free energy diagrams are instrumental in the computational study of electrocatalysis, as they illustrate the reaction energy landscape of a catalytic cycle. By calculating the free energy of intermediate species, these diagrams help identify the rate-determining step and predict the efficiency of a catalyst.

For iridium-based electrocatalysts, such as those used for the chlorine or oxygen evolution reactions, Density Functional Theory (DFT) calculations are employed to map out the reaction pathways. For instance, in the Chlorine Evolution Reaction (CER) on iridium oxide (IrO₂), the Gibbs free energy diagram typically illustrates the energy changes for the adsorption of chloride ions and the subsequent formation of intermediates like *OCl and *Cl₂. researchgate.net Doping the iridium oxide with other elements can alter the binding energies of these intermediates, thereby tuning the catalytic activity. researchgate.net A study on Nd-doped IrO₂ showed that the presence of the dopant modifies the electronic structure of the iridium active sites, which is reflected in the Gibbs free energy profile of the CER mechanism. researchgate.net Theoretical analysis suggests that an ideal catalyst would have a "volcano-shaped" activity plot, where the binding energies of intermediates are neither too strong nor too weak, resulting in a flattened energy landscape and lower overpotential.

Table 1: Illustrative Gibbs Free Energy Changes (ΔG) for Steps in an Electrocatalytic Reaction on an Iridium-based Surface

Reaction StepIntermediateIllustrative ΔG (eV) on Pure IrO₂Illustrative ΔG (eV) on Doped IrO₂
1* + H₂O → OH + H⁺ + e⁻1.51.3
2OH → O + H⁺ + e⁻1.21.1
3O + H₂O → OOH + H⁺ + e⁻1.81.7
4OOH → * + O₂ + H⁺ + e⁻-4.5-4.1
Note: Values are hypothetical and for illustrative purposes to demonstrate the effect of doping on the reaction pathway.

Molecular Dynamics and Kinetic Monte Carlo Simulations

Molecular Dynamics (MD) and Kinetic Monte Carlo (KMC) are simulation techniques that provide insight into the dynamic behavior of materials and surface reactions over different timescales.

Molecular Dynamics (MD) simulations model the atomic-scale movements and interactions within a material. researchgate.net By solving Newton's equations of motion for a system of atoms, MD can predict thermodynamic properties, structural stability, and mechanical behavior. For the individual components of a cerium-iridium system, MD simulations have been used to study:

Iridium: The temperature and pressure-dependent behavior of properties like the bulk modulus, elastic constants, and linear thermal expansion coefficient. researchgate.net

Cerium: The mechanisms of plastic deformation and phase transformations, which are influenced by its complex electronic structure.

An MD simulation of a cerium-iridium alloy could therefore predict its phase stability at different temperatures, its response to mechanical stress, and the diffusion of atoms within the alloy—crucial information for designing durable materials.

Kinetic Monte Carlo (KMC) simulations are used to model the time evolution of chemical reactions on catalyst surfaces. tum.deaps.org Unlike MD, which tracks precise atomic motions, KMC simulates a sequence of events (like adsorption, desorption, diffusion, and reaction) based on their probabilities, allowing for the simulation of much longer timescales, from milliseconds to seconds. tum.defrontiersin.org This method is particularly useful for understanding the kinetics of catalytic processes. aps.org A KMC simulation requires the rates of all possible elementary steps as input, which are often obtained from DFT calculations. aps.org For a potential cerium-iridium catalyst, KMC could model its performance under steady-state reaction conditions, predict turnover frequencies, and identify the dominant reaction pathways and rate-limiting steps. tum.deaps.org

Table 2: Comparison of MD and KMC Simulation Applications for Cerium-Iridium Systems

Simulation MethodTimescalePrimary ApplicationInsights for Ce-Ir Systems
Molecular Dynamics (MD) Picoseconds to NanosecondsMaterial Properties & DynamicsStructural stability, phase diagrams, mechanical properties, diffusion coefficients.
Kinetic Monte Carlo (KMC) Microseconds to SecondsSurface Reaction KineticsCatalytic activity and selectivity, surface coverage of reactants, reaction mechanisms.

Computational Models for Valence and Ground State (e.g., Inter-configuration Fluctuation Model)

The computational modeling of cerium-containing compounds is particularly challenging due to the element's anomalous mixed valency, where the 4f electrons fluctuate between localized (Ce³⁺, 4f¹) and itinerant (Ce⁴⁺, 4f⁰) states. aps.orgarxiv.org This behavior is central to the properties of cerium materials.

Inter-configuration Fluctuation (ICF) Models have been used to describe the physical properties of cerium compounds. These models consider the ground state not as a single configuration but as a dynamic mixture of the 4f¹ and 4f⁰ configurations. nih.govias.ac.in The energy difference between these states is small, allowing for fluctuations. This approach has successfully explained the temperature dependence of magnetic susceptibility in various cerium compounds. ias.ac.in

Density Functional Theory (DFT) is a cornerstone of modern computational materials science. For cerium compounds, standard DFT can be insufficient, and methods like DFT+U are required. aps.orgarxiv.org The "+U" term adds an on-site Coulombic repulsion (the Hubbard U) to better describe the strongly correlated 4f electrons. aps.orgresearchgate.net DFT+U calculations treat the mixed-valence state as an "alloy" of Ce³⁺ and Ce⁴⁺ ions, allowing for the prediction of the most energetically favorable valence state. aps.orgarxiv.org Studies have shown that for many cerium materials, the ground state is indeed a mixed-valent state, and the effective valence depends sensitively on the local atomic environment, such as steric volume and coordination chemistry. aps.orgsemanticscholar.org The energy difference between configurations can be as small as a few meV per atom, explaining why the valence state is so responsive to external pressure or alloying. arxiv.org

First-principles many-body approaches that combine DFT with dynamical mean-field theory (DMFT) provide a more sophisticated picture. aps.org These calculations for pure cerium have shown that its 4f electrons are always correlated, but in the α-phase, they become more itinerant, leading to strong hybridization with other bands and significant valence fluctuations. aps.org These advanced models support the idea that cerium's unique properties arise from its 4f electrons existing on the brink between localized and itinerant behavior. aps.org

Table 3: Summary of Computational Findings on Cerium's Valence State

Computational MethodKey ConceptMajor Finding for Cerium Compounds
ICF Model Dynamic mixing of 4f¹ and 4f⁰ configurations.Explains temperature-dependent magnetic properties based on valence fluctuations. ias.ac.in
DFT+U Treats mixed valence as an "alloy" of Ce³⁺ and Ce⁴⁺; adds a Hubbard U term for electron correlation.Predicts stable mixed-valent ground states; shows valence depends on local chemistry and pressure. aps.orgarxiv.orgresearchgate.net
DFT+DMFT Combines DFT with a many-body approach to treat electron correlation dynamically.Confirms strong correlation of 4f electrons and significant valence state fluctuation, particularly in the α-phase. aps.org

Applications in Advanced Functional Materials

Electrocatalysis: Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER)

Cerium dioxide (CeO₂), or ceria, is widely utilized as a catalyst support due to its unique redox properties (cycling between Ce³⁺ and Ce⁴⁺) and the presence of oxygen vacancies. bohrium.comnih.govpsi.chpsi.chmaterialscloud.orgmdpi.com When used as a support for iridium oxide (IrOₓ) nanoparticles, ceria can significantly enhance the catalytic performance for the OER. bohrium.comresearchgate.net The interaction between the iridium-based active sites and the ceria support is a key factor in this enhancement. For instance, amorphous IrOₓ/CeO₂ nanowires have been shown to be highly active and stable catalysts for the OER in acidic conditions. hocityu.com

The morphology of the ceria support also plays a crucial role in the catalytic activity. Studies have shown that IrOₓ nanoparticles supported on ceria nanorods exhibit higher OER activity compared to those on nanocubes or nanooctahedra. bohrium.comresearchgate.net This is attributed to the higher concentration of oxygen vacancies on the nanorod morphology, which promotes a synergistic interaction with the IrOₓ nanoparticles. bohrium.comresearchgate.net Furthermore, composites such as Ir/CeO₂ with iridium nanorods on amorphous ceria have demonstrated excellent activity for both HER and OER in alkaline media. rsc.orgnih.gov

The enhanced performance of iridium-cerium catalysts is largely attributed to the synergistic effects between the two components. rsc.orgnih.gov Ceria can act as an electronic promoter, modulating the local electronic structure of the iridium catalyst. hocityu.com This interaction can lead to a distortion in the IrO₂ lattice, which in turn enhances the OER activity. acs.org

Specifically, ceria can function as an electron buffer, stabilizing the oxidation state of the iridium active sites during the demanding OER process. hocityu.com This stabilization helps to suppress the over-oxidation and dissolution of iridium, which is a common issue with iridium-based catalysts. hocityu.com The interfacial electron synergistic effect between iridium and ceria has been credited with the enhanced performance of these composite catalysts. rsc.orgnih.gov This synergy alters the electronic structure of IrOₓ, thereby improving its catalytic activity. researchgate.net

One of the most significant advantages of using cerium in conjunction with iridium is the enhanced stability of the catalyst, particularly in harsh acidic environments. researchgate.net Iridium-based materials are among the most stable for OER in acidic media, and the addition of cerium further improves this characteristic. rsc.org

The presence of ceria helps to suppress the dissolution of iridium, a major cause of catalyst degradation. hocityu.com By stabilizing the oxidation state of iridium, ceria prevents the formation of more soluble iridium species during electrolysis. hocityu.comresearchgate.net Amorphous IrOₓ/CeO₂ nanowire catalysts have demonstrated stable performance for over 300 hours of continuous operation in acidic solutions. hocityu.com This remarkable stability is a direct result of the synergistic interaction at the interface between the iridium oxide and the cerium oxide support. researchgate.nethocityu.com

Proton exchange membrane water electrolyzers (PEMWE) are a key technology for producing high-purity hydrogen from renewable energy sources. chinesechemsoc.org However, the widespread commercialization of PEMWE is hindered by the high cost and scarcity of the iridium catalysts required for the anode (OER side). digitellinc.comnih.gov

Iridium-cerium catalysts offer a promising solution to this challenge by enabling a reduction in the amount of iridium required without compromising performance. fz-juelich.dehi-ern.dehi-ern.de The enhanced activity and stability of these catalysts mean that lower loadings of iridium can be used to achieve the desired current densities. researchgate.net By incorporating ceria as a support or co-catalyst, the utilization of the precious iridium is maximized. nih.gov Research into advanced catalysts like IrO₂@TiO₂ core-shell particles is paving the way for low iridium loading in PEMWE, and the principles of synergistic support interaction are directly applicable to iridium-cerium systems. hi-ern.de

Photocathode Development for High-Charge Electron Beams (e.g., Ir₅Ce)

Beyond electrocatalysis, the intermetallic compound Ir₅Ce has been identified as a promising material for photocathodes, which are critical components in generating high-brightness electron beams for applications such as free-electron lasers and particle accelerators. cern.chaps.orgrsc.org A desirable photocathode material must exhibit high quantum efficiency (QE), a long operational lifetime, and robustness in the vacuum environment of an accelerator. cern.ch

Quantum efficiency is a measure of a photocathode's effectiveness in converting incident photons into emitted electrons. arxiv.orgaps.orgarxiv.org The Ir₅Ce photocathode has demonstrated a reasonably high quantum efficiency, on the order of 9.1 x 10⁻⁴ at a wavelength of 213 nm at room temperature. cern.ch This level of QE is sufficient for generating the high-charge electron beams required for advanced accelerator applications. cern.ch

A significant advantage of the Ir₅Ce photocathode is that its quantum efficiency can be substantially enhanced through heating. Research has shown that by heating the cathode to 1006 °C, the QE can be increased to a maximum value of 2.70 x 10⁻³. cern.ch This ability to tune and improve the QE in-situ is a valuable characteristic for maintaining optimal performance over long operational periods. The development of such robust and efficient photocathodes is crucial for the next generation of high-power and high-brightness electron sources. cern.chcern.ch

Lifetime and Laser Durability

The longevity and durability of cerium-iridium materials are critical for their application in advanced functional materials, particularly under demanding operational conditions. Research into iridium-ceria (Ir-CeO₂) composites has highlighted their exceptional stability, which is foundational to their performance lifetime.

One of the key findings is the synthesis of ultrastable iridium-ceria nanopowders. researchgate.net Through a solution combustion method, researchers have produced mesoporous ceria loaded with iridium. researchgate.net A significant indicator of durability is the thermal stability of these materials. After undergoing reducing treatments, iridium nanoparticles with a size of approximately 2 nm were observed to be anchored to the surface of ceria grains. Remarkably, the size of these nanoparticles did not change upon further heating to temperatures as high as 900 °C. researchgate.net This high thermal stability is crucial for applications in high-temperature catalysis, preventing the agglomeration of nanoparticles which would otherwise lead to a loss of catalytic activity over time.

The strong interaction between iridium and ceria at the nanoscale interface contributes significantly to this stability. The formation of Irₓ⁺-O²⁻-Ce³⁺ entities, along with oxygen vacancies, creates a robust structure that resists degradation. researchgate.net In the context of electrocatalysis, particularly for the oxygen evolution reaction (OER) in harsh acidic environments, iridium-based catalysts are considered benchmarks for both high activity and excellent stability. researchgate.net The incorporation of ceria into iridium oxide structures has been shown to produce robust catalysts for OER in both acidic and alkaline media. researchgate.net

While direct studies on the "laser durability" of specific cerium-iridium compounds are not extensively detailed in available research, the material's inherent thermal and chemical stability provides a strong indication of its potential resilience. Materials that can withstand extreme temperatures and harsh chemical environments, such as acidic media, are generally more likely to resist the degradation effects of high-energy sources like lasers.

Table 1: Thermal Stability of Iridium-Ceria Nanoparticles

Property Observation Temperature Condition Implication for Lifetime
Iridium Nanoparticle Size ~2 nm Stable up to 900 °C High resistance to thermal sintering, leading to a longer catalytic life. researchgate.net
Catalyst Structure Nanoparticles anchored on ceria grains High-temperature stability Strong metal-support interaction prevents degradation and preserves active sites. researchgate.net
Chemical Environment Acidic and Alkaline Media Excellent stability Suitable for durable electrocatalysts in a wide pH range. researchgate.net

Resistance to Poisoning

In catalytic applications, resistance to chemical poisoning is a critical factor that determines the lifetime and efficiency of a catalyst. Catalyst poisons are substances that adsorb to the active sites and inhibit or completely stop the desired chemical reaction. For catalysts used in industrial and automotive applications, common poisons include sulfur compounds (like SO₂, H₂S) and water. upenn.edu

Cerium-iridium catalysts, particularly those where iridium is supported on ceria or a ceria-containing mixed oxide, exhibit enhanced resistance to poisoning. This resilience is largely attributed to the properties of ceria (CeO₂). Ceria is known to interact with sulfur compounds, mitigating their effect on the primary catalytic metal. upenn.edu In automotive exhaust catalysts, sulfur, present in fuel, is a significant poison for ceria itself. upenn.edu SO₂ can adsorb on the ceria surface, forming sulfites at lower temperatures and more stable bulk sulfates at higher temperatures in the presence of oxygen. upenn.eduupenn.edu

Despite this interaction, the ceria component can effectively trap sulfur, preventing it from deactivating the noble metal (iridium) active sites. The mechanism of sulfur poisoning on ceria involves the formation of species like cerium sulfate (B86663) (Ce₂(SO₄)₃) and cerium oxysulfide (Ce₂O₂S). upenn.eduupenn.edu While these species can inhibit the oxygen storage capacity of ceria, the strong interaction also means the poison is preferentially bound to the support material. Furthermore, these sulfur species can be removed, and the catalyst can be regenerated under certain conditions, such as temperature-programmed desorption in the presence of a reducing agent like H₂ or CO. upenn.edu

Research into ceria-based catalysts for the selective catalytic reduction (SCR) of NOx has shown that tuning the electronic structure of ceria can lead to strong sulfur resistance, which is crucial for treating SO₂-containing stack gases. researchgate.net While not specific to iridium, these findings underscore the inherent capability of ceria-based systems to be engineered for poison resistance. Studies on methane (B114726) oxidation over iridium catalysts have also investigated the phenomena of sulfur poisoning and recovery, indicating the importance of this characteristic for hydrocarbon processing applications. researchgate.net

Table 2: Interaction of Sulfur Dioxide with Ceria-Based Catalysts

Temperature Range Adsorbed Species Effect on Catalyst Source
298–473 K Molecular SO₂ (surface sulfite) Reversible adsorption, initial stage of poisoning. upenn.eduupenn.edu
> 473 K (with O₂) Bulk Sulfates (e.g., Ce₂(SO₄)₃) Stronger poisoning, inhibits oxygen storage capacity. upenn.eduupenn.edu
> 1023 K (in He) Decomposition of sulfates Regeneration of catalyst, release of SO₂. upenn.edu
TPD with H₂ or CO Reduction to H₂S or Ce₂O₂S Active regeneration, removal of sulfur from the catalyst. upenn.edu

Homogeneous and Heterogeneous Catalysis of Hydrocarbon Oxidation

Cerium-iridium systems are highly effective in catalyzing the oxidation of hydrocarbons, a class of reactions vital for energy production and chemical synthesis. researchgate.nettdl.org The catalysis can occur in two distinct modes: heterogeneous, where the catalyst is in a different phase from the reactants, and homogeneous, where the catalyst and reactants are in the same phase.

Heterogeneous Catalysis

In heterogeneous catalysis, cerium-iridium materials typically consist of iridium metal nanoparticles dispersed on a solid ceria support (Ir/CeO₂). researchgate.net Ceria is not merely an inert carrier; it actively participates in the catalytic cycle, primarily due to its remarkable oxygen storage capacity (OSC) and the ability to stabilize iridium in highly dispersed states. mdpi.com The synergy between iridium and ceria is crucial for high catalytic activity. mdpi.com

The key to ceria's function is its ability to easily cycle between Ce⁴⁺ and Ce³⁺ oxidation states, which allows it to release or take up lattice oxygen. This mobile oxygen can participate in the oxidation of hydrocarbons adsorbed on the iridium active sites. For example, in the oxidation of methane (CH₄) and carbon monoxide (CO), the reaction can proceed on the iridium particles with oxygen supplied from the ceria lattice. mdpi.com This is particularly important in applications like automotive three-way catalysts, which must operate under fluctuating oxygen concentrations. tdl.org

A specific application is the production of hydrogen from methane and water under low-steam conditions at 750 °C, a process involving methane oxidation. researchgate.net Ir-CeO₂ nanopowders with just 0.1 wt% iridium have been shown to be highly active and stable catalysts for this reaction, outperforming conventionally prepared catalysts. researchgate.net The high performance is attributed to the high dispersion of iridium and the strong Ir-CeO₂ interaction that facilitates the reaction at the metal-oxide interface. researchgate.net

Table 3: Heterogeneous Catalysis of Hydrocarbon Oxidation with Ir-CeO₂

Catalyst System Hydrocarbon Reactant Reaction Key Features
Ir/CeO₂ Nanopowder Methane (CH₄) Hydrogen Production (Reforming) Ultrastable at high temperatures; high Ir dispersion; strong metal-support interaction. researchgate.net
Pd/Ceria-Zirconia (Model System) Propylene, Acetylene, Ethylene Total Oxidation Ceria enhances co-oxidation and mitigates inhibition effects from other hydrocarbons. tdl.org
PGM/CeO₂ (General) CO, CH₄ Total Oxidation Ceria provides high oxygen mobility and stabilizes the platinum group metal (PGM) in a dispersed state. mdpi.com

Homogeneous Catalysis

In homogeneous catalysis, soluble iridium complexes are used to activate and functionalize hydrocarbons in the liquid phase. These reactions are fundamental in organic synthesis for converting simple alkanes into more valuable chemicals. The selective oxidation of the strong C-H bonds in alkanes is a significant chemical challenge. lemonchemistry.org

Iridium complexes, particularly those with "pincer" ligands, are capable of catalyzing the dehydrogenation of alkanes to form olefins. osti.gov This process is a form of oxidation (loss of H₂) and is highly challenging because it is thermodynamically unfavorable. osti.gov Research has shown that pincer-ligated iridium complexes can achieve this transformation by using a combination of a chemical oxidant and a base as acceptors for the electrons and protons, respectively. osti.gov This approach avoids the need for high temperatures or sacrificial hydrogen acceptors.

Other homogeneous iridium systems have been developed for the borylation of alkanes, including gaseous methane. rsc.org This C-H functionalization reaction introduces a boron-containing group into the hydrocarbon, which can then be easily converted into other functional groups, such as an alcohol (an oxidation product). These reactions demonstrate the unique ability of soluble iridium catalysts to selectively break strong C-H bonds under relatively mild conditions. rsc.org While cerium is less commonly a direct component of the soluble catalyst itself in these specific systems, cerium(IV) compounds are often used as powerful single-electron oxidants in related organometallic reactions to drive catalytic cycles.

Future Research Directions and Outlook

Exploration of Novel Cerium-Iridium Compound Stoichiometries and Structures

A primary avenue for future research lies in the synthesis and characterization of new cerium-iridium compounds with novel stoichiometries and crystal structures. The physical properties of intermetallic compounds are exquisitely sensitive to their atomic arrangement and composition. ontosight.ai While some binary and ternary Ce-Ir compounds have been studied, the vast phase space of possible compositions remains largely unexplored.

Future efforts will likely focus on:

High-Pressure Synthesis: Utilizing high-pressure and high-temperature techniques to stabilize new crystalline phases that are not accessible under ambient conditions. This approach could lead to compounds with unique lattice symmetries, potentially fostering exotic electronic states.

Thin-Film Growth: Employing advanced deposition techniques like molecular beam epitaxy (MBE) and pulsed laser deposition (PLD) to create epitaxial thin films, heterostructures, and superlattices. This allows for the engineering of artificial structures with tailored dimensionalities and interfacial effects.

Complex Intermetallics: Investigating more complex, multi-site cerium-iridium compounds, potentially including other elements to tune the electronic and magnetic properties. aps.org For instance, the Ce-T-In family of compounds (where T is a transition metal) has revealed a wealth of interesting physics, and substituting iridium into these or similar structures is a promising direction. aps.org The discovery of new materials like Ce3PtIn11, which features multiple crystallographically inequivalent sites for the cerium ions, highlights the potential for complex magnetic and superconducting ground states to emerge from intricate crystal structures. aps.org

Advanced Characterization of Quantum Criticality and Phase Transitions

Cerium-iridium based heavy-fermion systems are canonical examples for studying quantum phase transitions (QPTs), which occur at absolute zero temperature when a non-thermal parameter like pressure, magnetic field, or chemical composition is tuned. d-nb.infoaps.org Near a quantum critical point (QCP), the collective fluctuations of matter can lead to unconventional superconductivity and non-Fermi liquid behavior. d-nb.inforesearchgate.netarxiv.org

Future research will require advanced experimental techniques to probe the physics near the QCP with higher resolution:

High-Precision Measurements under Extreme Conditions: Performing measurements of electrical resistivity, specific heat, and magnetic susceptibility at ultra-low temperatures, high pressures, and intense magnetic fields. This is crucial for mapping out the detailed phase diagrams of compounds like CeIrSi3. aps.org

Spectroscopic Probes: Utilizing neutron scattering and angle-resolved photoemission spectroscopy (ARPES) to directly investigate the evolution of magnetic fluctuations and the electronic band structure across the QCP. researchgate.net

Novel Probes for Unconventional Superconductivity: Employing techniques like magnetic penetration depth measurements to study the superconducting gap structure. researchgate.net In CeIrSi3, for example, studies show a change from a line-nodal gap to a fully gapped spectrum as pressure is tuned towards the QCP, suggesting a direct link between the antiferromagnetic order and the nature of the superconductivity. aps.orgresearchgate.net

Properties of CeIrSi3 Near its Quantum Critical Point
ParameterObservationSignificanceReference
Néel Temperature (TN) at Ambient Pressure5.0 KIndicates the onset of an antiferromagnetic (AFM) spin-density-wave (SDW) state. aps.org
Critical Pressure (pc) for AFM Order~2.25 GPaThe pressure at which the Néel temperature is suppressed to the superconducting critical temperature (TN = Tc). aps.org
Quantum Critical Point (QCP) Pressure (pc*)~2.5 GPaThe estimated pressure at which the antiferromagnetic order is fully suppressed (TN → 0 K), hidden within the superconducting dome. aps.org
Maximum Superconducting Temperature (Tc)1.6 KOccurs at a pressure of approximately 2.58 GPa, close to the QCP, highlighting the interplay between magnetic fluctuations and superconductivity. aps.org
Superconducting Gap StructureCrossover from line-nodal to isotropic gap as pressure approaches the QCP.Suggests that the unconventional superconducting behavior is connected with the coexisting antiferromagnetic order. aps.orgresearchgate.net

Manipulation of Electronic and Magnetic Properties via External Stimuli (e.g., Strain, Electric Fields)

A key goal in modern materials science is the ability to control the functional properties of materials with external stimuli. nih.govnju.edu.cn This is particularly exciting for cerium-iridium compounds, where the delicate balance between different electronic and magnetic states can be easily tipped.

Future research will focus on several key areas:

Strain Engineering: Applying uniaxial or biaxial strain, for example by growing thin films on mismatched substrates, can modify the crystal lattice and thereby tune the electronic bandwidth and magnetic interactions. nih.gov Theoretical predictions suggest that tensile strain can significantly alter the properties of related materials. researchgate.net This offers a "clean" way to tune a system towards or away from a QCP without introducing the disorder associated with chemical doping.

Electric Field Control: The use of electric fields, particularly in a field-effect transistor (FET) geometry, is a powerful tool to modulate charge carrier density and control magnetism. scispace.comsciencedaily.comnih.gov While this has been demonstrated in other material classes, its application to strongly correlated Ce-Ir systems could enable the switching of magnetic states or the induction of superconductivity, paving the way for novel electronic devices. aps.org The underlying mechanisms often involve the Rashba spin-orbit coupling, an effect that arises from the interaction between an electron's spin and an electric field. sciencedaily.com

Photochemical and Thermal Control: Exploring the use of light or heat to induce phase transitions is another promising avenue. nju.edu.cn Photo-induced magnetization and thermally-driven spin-crossover events have been observed in other molecular magnets and could potentially be realized in appropriately designed cerium-iridium complexes. nju.edu.cn

Designing and Synthesizing Tailored Cerium-Iridium Nanostructures for Enhanced Functionality

The properties of materials can change dramatically at the nanoscale due to quantum confinement and increased surface-to-volume ratios. Designing and synthesizing cerium-iridium nanostructures with controlled size, shape, and morphology is a critical direction for enhancing their functionality, particularly in areas like catalysis. bris.ac.uknih.gov

Key research thrusts will include:

Nanoparticle Synthesis: Developing robust chemical synthesis methods, such as hydrothermal, microemulsion, and hydroxide-mediated approaches, to produce Ce-Ir nanoparticles with uniform size and shape. mdpi.comresearchgate.net The synthesis method directly impacts the physicochemical properties and catalytic activity of the resulting nanostructures. nih.gov

Surface Engineering: Modifying the surface of iridium or iridium oxide nanostructures with cerium or cerium oxide can dramatically enhance catalytic performance. researchgate.net For instance, cerium decoration on iridium dioxide has been shown to create lattice distortions that improve activity for the oxygen evolution reaction (OER), a critical process for water splitting. researchgate.net

Core-Shell and Heterostructured Nanomaterials: Creating more complex nanostructures, such as core@shell particles or nano-alloys, can lead to synergistic effects. Strain effects at the interface of a core@shell structure, for example, can be a powerful tool for tuning catalytic activity. nih.gov Research into the formation of iridium-rich nanoparticles from organometallic precursors in the presence of cerium compounds suggests pathways to these complex architectures. nih.gov

Synthesis Methods for Related Nanoparticles and Their Effects
Synthesis MethodTypical PrecursorsKey Control ParametersResulting Nanostructure PropertiesReference
HydrothermalCerium Nitrate, UreaTemperature, Pressure, TimeUniform morphology (e.g., rice-grain like), controlled crystal structure. researchgate.net
Hydroxide-Mediated PrecipitationCerium Nitrate Hexahydrate, Sodium HydroxidepH, Precursor ConcentrationUniform particle size distribution, simple and economic. mdpi.com
MicroemulsionCerium Salts, SurfactantsWater-to-surfactant ratio, Calcination TemperatureNarrowly controlled particle size (e.g., 6-16 nm), size-dependent catalytic activity. nih.gov
Surface Decoration (Sputtering)Cerium Oxide TargetSubstrate, Deposition AtmosphereCreates thin films, can enhance density, transparency, and electrical conductivity of substrates like ITO. researchgate.net

Integration of Theoretical and Experimental Studies for Deeper Understanding of Cerium-Iridium Systems

A synergistic approach combining theoretical modeling and advanced experimental characterization is indispensable for unraveling the complex physics of cerium-iridium systems. Theoretical calculations can provide deep insights into electronic and magnetic structures that are often difficult to access experimentally, while experimental results are crucial for validating and refining theoretical models. aps.org

Future progress will depend on:

Advanced Computational Methods: Employing state-of-the-art computational techniques like Density Functional Theory (DFT) and Dynamical Mean-Field Theory (DMFT). aps.org Hybrid functionals within DFT, for instance, have been shown to be crucial for correctly describing the localized and itinerant nature of f-electrons and capturing phenomena like the α-γ phase transition in pure cerium. aps.orgaps.org

Modeling of Complex Phenomena: Developing theoretical frameworks to accurately model quantum criticality, unconventional superconductivity, and the effects of external stimuli like strain and electric fields. nih.gov

Direct Comparison and Feedback Loop: Fostering a close collaboration between theorists and experimentalists. For example, calculated electronic band structures can be directly compared with ARPES data, and predicted phonon spectra can be tested against inelastic neutron scattering measurements. researchgate.netaps.org This iterative process of prediction and verification is the most effective path toward a comprehensive understanding of these fascinating materials.

Q & A

Q. How can researchers optimize time-resolved studies of Ce-Ir systems under operando conditions?

  • Methodological Answer : Use synchrotron-based quick-XAS with millisecond resolution to track Ce and Ir redox dynamics. Design flow-cell reactors compatible with X-ray beams, ensuring minimal beam-induced artifacts. Calibrate against ex-situ standards to validate time-resolved data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.